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molecular formula C13H12F2N2O2 B2642628 ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1361019-08-0

ethyl 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B2642628
M. Wt: 266.248
InChI Key: PUWBXNQNPHVRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754115B2

Procedure details

To a mixture of 2,6-difluoroacetophenone (4.7 g, 0.03 mol) and 1,2-diethyl ethanedioate (4.8 g, 0.033 mol) in ethanol (33 mL) was added sodium tert-butoxide (3.17 g, 0.033 mol). After 1 h, more ethanol (30 mL) was added to the reaction mixture and stirring was continued for 1 h. The reaction mixture was partitioned between hydrochloric acid (1 N) and diethyl ether. The organic phase was separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to half its original volume. To the resulting mixture was added methylhydrazine (1.52 g, 0.033 mol) and stirring was continued overnight. The reaction mixture was concentrated under reduced pressure and the resulting material was purified by silica gel chromatography (5 to 20% gradient of ethyl acetate in methylene chloride as eluant) to provide the title compound as a solid (1.0 g).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step Two
Name
methylhydrazine
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[F:11])=O.[C:12](OCC)(=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14].CC(C)([O-])C.[Na+].[CH3:28][NH:29][NH2:30]>C(O)C>[F:11][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([F:10])[C:4]=1[C:2]1[N:29]([CH3:28])[N:30]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC=C1F)F
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.17 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
methylhydrazine
Quantity
1.52 g
Type
reactant
Smiles
CNN
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between hydrochloric acid (1 N) and diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to half its original volume
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting material was purified by silica gel chromatography (5 to 20% gradient of ethyl acetate in methylene chloride as eluant)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C1=CC(=NN1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 12.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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